Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate
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Overview
Description
Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate is an organophosphorus compound that features both chloroethyl and thiocyanatoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by the introduction of the thiocyanato group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiocyanato group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper mixing and reaction kinetics.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of flame retardants and plasticizers due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of enzyme activity. The thiocyanato group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the thiocyanato group.
Bis(2-chloroethyl)amine: Contains chloroethyl groups but has an amine instead of a phosphate group.
2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate]: Used as a flame retardant, similar in containing chloroethyl groups but with a different backbone structure.
Uniqueness
Bis(2-chloroethyl) 2-(thiocyanato)ethyl phosphate is unique due to the presence of both chloroethyl and thiocyanato groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
63064-33-5 |
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Molecular Formula |
C7H12Cl2NO4PS |
Molecular Weight |
308.12 g/mol |
IUPAC Name |
2-[bis(2-chloroethoxy)phosphoryloxy]ethyl thiocyanate |
InChI |
InChI=1S/C7H12Cl2NO4PS/c8-1-3-12-15(11,13-4-2-9)14-5-6-16-7-10/h1-6H2 |
InChI Key |
FOSUGHSLJKZFRV-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC#N)OP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
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